molecular formula C23H24ClN5O2 B2851054 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide CAS No. 1251682-66-2

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide

Cat. No.: B2851054
CAS No.: 1251682-66-2
M. Wt: 437.93
InChI Key: GRGQGXPGYKIUSU-UHFFFAOYSA-N
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Description

The compound N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide features a triazole-piperidine-benzamide scaffold with a 4-chlorophenyl substituent. The triazole moiety is a hallmark of bioactivity in medicinal chemistry, often contributing to binding interactions in enzyme inhibition or receptor modulation. The 4-chlorophenyl group may enhance lipophilicity and metabolic stability, while the 3,5-dimethylbenzamide fragment could influence solubility and target selectivity.

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-15-11-16(2)13-17(12-15)22(30)25-19-7-9-28(10-8-19)23(31)21-14-29(27-26-21)20-5-3-18(24)4-6-20/h3-6,11-14,19H,7-10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGQGXPGYKIUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activities, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising a triazole moiety linked to a piperidine and a dimethylbenzamide. The presence of the 4-chlorophenyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN5O
Molar Mass371.86 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often exert their effects through multiple pathways:

  • Inhibition of Kinases : Some studies suggest that triazole derivatives can inhibit various kinases involved in cancer cell proliferation, such as RET kinase .
  • Antioxidant Activity : Certain benzamide derivatives have shown to possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
  • Cell Cycle Arrest : Compounds like this compound have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Colon Cancer : The compound demonstrated significant cytotoxicity against HCT-116 and SW480 cell lines with IC50 values reported in the low micromolar range (2–6 μM) .
  • Breast Cancer : In vitro assays showed that it inhibited the proliferation of MCF-7 breast cancer cells with comparable efficacy to established chemotherapeutics .

In Vivo Studies

Preclinical models have also been utilized to assess the efficacy of this compound:

  • Xenograft Models : In BALB/C nu/nu mice bearing HCT-116 xenografts, treatment with the compound resulted in reduced tumor growth and lower expression levels of proliferation markers such as Ki67 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Essential for interaction with biological targets.
  • Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity.
  • Piperidine Linker : Contributes to the overall conformation and flexibility of the molecule.

Case Studies

Case Study 1: Anticancer Activity Against Breast Cancer
A study evaluated various benzamide derivatives including this compound against MCF-7 cells. Results indicated that modifications at the benzamide position significantly influenced potency, with some derivatives achieving IC50 values as low as 27.3 μM .

Case Study 2: Mechanistic Insights into Antitumor Effects
Research into the mechanism revealed that compounds similar to this compound inhibited NADK activity, leading to reduced levels of NADPH and destabilization of DHFR—a key enzyme in cancer metabolism .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential:
The compound's structure incorporates a triazole moiety, which is known for its diverse biological activities. Research indicates that compounds with triazole structures exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit cyclooxygenase (COX) enzymes and exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study: Anti-Inflammatory Activity
A study demonstrated that triazole derivatives could effectively inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). Specifically, compounds containing the 1H-1,2,3-triazole structure showed IC50 values in the low micromolar range for COX-2 inhibition . This suggests that N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide could be a promising candidate for developing new anti-inflammatory drugs.

Materials Science Applications

Polymer Integration:
The compound can be incorporated into polymer matrices to enhance their properties. For example, its ability to impart fluorescence or conductivity makes it suitable for applications in electronic materials and sensors. The incorporation of such compounds into polymers can lead to materials with tailored functionalities for specific applications.

Organic Synthesis Applications

Synthetic Intermediate:
this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to construct diverse chemical libraries through various synthetic routes. The compound's reactivity can be exploited in nucleophilic substitution reactions or as a building block for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound can be compared to structurally related analogs, such as the chromene-pyrazolopyrimidine derivative from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide . Key differences include:

Feature Target Compound Example from
Core Heterocycle 1,2,3-Triazole Pyrazolo[3,4-d]pyrimidine + chromen-4-one
Substituents 4-Chlorophenyl, 3,5-dimethylbenzamide 3-Fluorophenyl, 5-fluoro-chromen-4-one, benzenesulfonamide
Functional Groups Benzamide, triazole-carbonyl Sulfonamide, chromenone, pyrazolopyrimidine
Molecular Weight Not reported in evidence 588.1 g/mol (M⁺+1 = 589.1)
Melting Point Not reported in evidence 175–178°C

Data Tables

Table 1: Structural and Physical Properties

Property Target Compound Example from
Molecular Formula C₂₃H₂₂ClN₅O₂ (hypothetical) C₂₈H₂₀F₂N₆O₄S
Molecular Weight Not reported 588.1 g/mol
Melting Point Not reported 175–178°C
Key Functional Groups Triazole, benzamide, 4-chlorophenyl Pyrazolopyrimidine, chromenone, sulfonamide
Refinement Software SHELXL SHELXL

Research Findings and Limitations

  • Crystallographic Tools : The structural determination of both compounds relies on SHELXL for high-precision refinement, particularly for resolving complex torsional angles in heterocycles . WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids, critical for confirming the 3D arrangement of substituents .
  • Bioactivity Gaps : While the compound in has documented synthetic yields (28%) and characterization data , the target compound’s biological activity and pharmacokinetic profiles remain unaddressed in the provided sources.
  • Substituent Effects : The 4-chlorophenyl group in the target compound may confer greater metabolic stability compared to the 3-fluorophenyl group in the analog, which is more prone to oxidative defluorination .

Q & A

Q. What are the optimal synthetic routes for this compound to maximize yield and purity?

The synthesis involves multi-step reactions, typically starting with a [3+2] cycloaddition (click chemistry) to form the triazole core, followed by sequential coupling of the piperidine and benzamide moieties. Key parameters include:

  • Temperature control : Maintain 0–5°C during azide-alkyne cycloaddition to prevent side reactions .
  • pH modulation : Use buffered conditions (pH 7–8) during amide bond formation to enhance coupling efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Standard protocols include:

  • NMR spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6) to confirm proton environments (e.g., triazole CH at δ 8.2–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 429.95) .
  • Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How can researchers address solubility limitations for in vitro assays?

Methodological strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers to maintain compound stability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamide) via post-synthetic modification without altering core pharmacophores .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What approaches are used to identify biological targets and design activity assays?

  • In silico docking : Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger Suite .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (e.g., KdK_d) for target proteins like carbonic anhydrase isoforms .
  • Cellular assays : Use HEK293 or HeLa cells transfected with fluorescent reporters to assess pathway modulation (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict byproducts?

Integrate quantum mechanical (QM) calculations and machine learning (ML):

  • Reaction path search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and intermediates .
  • ML-driven condition optimization : Train models on historical data (e.g., solvent polarity, catalyst load) to predict optimal parameters for yield improvement .
  • Byproduct analysis : Employ cheminformatics tools (e.g., RDKit) to identify probable impurities from SMILES strings .

Q. How should researchers resolve contradictions in biological activity data across studies?

Apply systematic validation frameworks:

  • Dose-response curves : Replicate assays with standardized protocols (e.g., CLSI guidelines) to rule out false positives .
  • Orthogonal assays : Confirm target engagement via thermal shift assays (TSA) or CRISPR knockouts .
  • Meta-analysis : Use PRISMA guidelines to aggregate data and identify confounding variables (e.g., cell line heterogeneity) .

Q. What strategies mitigate conflicting parameters in multi-step synthesis optimization?

Leverage Design of Experiments (DoE) :

  • Factorial design : Screen variables (e.g., temperature, catalyst ratio) to identify critical factors affecting yield .
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reaction time vs. pH) for the final coupling step .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor intermediates in real time .

Q. How can stability studies under varying conditions inform formulation development?

Conduct accelerated degradation studies :

  • Thermal stress : Heat samples at 40–60°C for 14 days (ICH Q1A guidelines) and analyze via HPLC for degradation products .
  • Photostability : Expose to UV light (ICH Q1B) and track changes in absorbance spectra .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS/MS .

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